molecular formula C16H17N3O3S B512342 1-(4-Butoxyphenyl)sulfonylbenzotriazole CAS No. 311782-36-2

1-(4-Butoxyphenyl)sulfonylbenzotriazole

Cat. No. B512342
CAS RN: 311782-36-2
M. Wt: 331.4g/mol
InChI Key: ORKFNAZHTZLYLF-UHFFFAOYSA-N
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Description

Benzotriazole derivatives are known for their unique physicochemical properties . They can behave as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors . The sulfonyl group is a common functional group in organic chemistry, known for its potential in various chemical reactions.


Chemical Reactions Analysis

Benzotriazole derivatives are known for their reactivity. They can participate in a variety of reactions, including those involving their leaving group ability, electron-donating or electron-withdrawing character, anion precursor ability, and radical precursor ability .

properties

IUPAC Name

1-(4-butoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-2-3-12-22-13-8-10-14(11-9-13)23(20,21)19-16-7-5-4-6-15(16)17-18-19/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKFNAZHTZLYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)sulfonylbenzotriazole

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